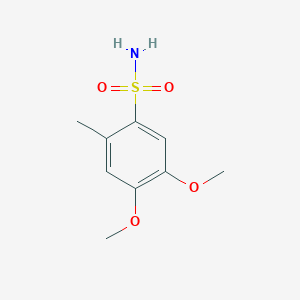

4,5-Dimethoxy-2-methylbenzene-1-sulfonamide

描述

4,5-Dimethoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methoxy groups at positions 4 and 5, a methyl group at position 2, and a sulfonamide functional group at position 1. Sulfonamides are historically significant in medicinal chemistry due to their antimicrobial and enzyme-inhibitory properties. Its physicochemical properties, such as solubility and acidity, are influenced by electron-donating methoxy and methyl groups, which modulate the sulfonamide’s hydrogen-bonding capacity and electronic environment .

属性

IUPAC Name |

4,5-dimethoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-6-4-7(13-2)8(14-3)5-9(6)15(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIDHKYQCNECHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,5-Dimethoxy-2-methylbenzene-1-sulfonamide, also known as sulfonamide derivative with the chemical formula C₉H₁₃N₁O₄S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structure of this compound features two methoxy groups at positions 4 and 5 on the benzene ring and a methyl group at position 2. The sulfonamide functional group is pivotal for its biological interactions.

Enzyme Inhibition

Research indicates that this compound has significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission. Inhibition of AChE can potentially lead to therapeutic effects in neurological disorders such as Alzheimer's disease.

- Carbonic Anhydrase (CA) : Inhibition of CA is important in regulating physiological processes, including acid-base balance and fluid secretion.

The compound exhibits high potency in inhibiting these enzymes, suggesting its potential use in treating conditions related to neurotransmission and regulation of physiological functions .

Antimicrobial Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .

Antitumor Potential

Preliminary studies suggest that this compound may exhibit antitumor activity. The structural characteristics of sulfonamides often correlate with cytotoxic effects on cancer cells. Further investigation into its mechanism of action could reveal pathways through which it induces apoptosis or inhibits tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key differences:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Para-toluenesulfonamide | C₇H₉N₁O₂S | Lacks methoxy groups; simpler structure |

| 4-Amino-N-methylbenzenesulfonamide | C₉H₁₄N₂O₄S | Contains an amino group; different biological activities |

| N-(4-Difluoromethanesulfonylphenyl)-4,5-dimethoxy-2-methylbenzene | C₉H₁₃F₂N₁O₄S | Incorporates fluorine substituents; altered reactivity |

The unique combination of methoxy groups and the specific positioning of the sulfonamide functional group contribute to the distinct biological activities and chemical properties of this compound compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of sulfonamides similar to this compound:

- Inhibition Studies : A study demonstrated that various benzene sulfonamides exhibit potent AChE and CA inhibitory actions, highlighting their potential therapeutic roles in treating neurodegenerative diseases .

- Antimicrobial Efficacy : Research indicated that certain derivatives showed significant antibacterial effects with minimum inhibitory concentrations (MIC) suggesting their applicability in combating resistant bacterial strains .

- Antitumor Activity : Another study explored the cytotoxic effects of sulfonamides on cancer cell lines, revealing promising results that warrant further exploration into their mechanisms .

科学研究应用

Antibacterial Properties

Sulfonamides, including 4,5-Dimethoxy-2-methylbenzene-1-sulfonamide, are known for their broad-spectrum antibacterial activity. They function primarily through competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes them effective against a range of gram-positive and some gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | Inhibition of folate synthesis |

| Sulfamethazine | Klebsiella, Salmonella | Inhibition of bacterial growth |

| Sulfadiazine | Nocardia, Toxoplasma | Inhibition of DNA synthesis |

Research indicates that sulfonamides can be modified to enhance their antibacterial efficacy. For instance, the introduction of electron-withdrawing groups can increase their potency against resistant strains .

Therapeutic Applications

Beyond their antibacterial properties, sulfonamides have therapeutic roles in treating various conditions:

- Diuretics : Certain sulfonamides are employed in managing hypertension and edema by promoting diuresis.

- Antimalarial Agents : Compounds like sulfadiazine are used in combination therapies for treating malaria.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Modifications at various positions on the benzene ring can significantly alter the compound's biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial potency |

| Alkyl substitutions | Variable effects on solubility and activity |

Research has shown that specific substitutions can enhance both the solubility and the overall bioavailability of these compounds .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of sulfonamides in clinical settings:

- A study demonstrated that this compound showed significant inhibitory activity against Staphylococcus aureus, suggesting its potential as a treatment for skin infections .

- Another investigation into its anti-inflammatory properties indicated that modifications could lead to compounds with enhanced efficacy against inflammatory markers like COX-2 and iNOS .

相似化合物的比较

Table 1: Structural Comparison

| Property | This compound | 4,5-Dimethoxy-2-(4-methylbenzoyl)-1-(4-methylphenylsulfonylamido)benzene |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₄S | C₂₂H₂₂N₂O₅S² |

| Molecular Weight (g/mol) | 243.27 | 458.54 |

| Key Substituents | Methyl, methoxy, sulfonamide | Methylbenzoyl, methylphenylsulfonylamido, methoxy |

| Functional Groups | Sulfonamide, ether, alkyl | Sulfonamide, ketone, ether, aryl |

Physicochemical and Reactivity Differences

- Solubility : The target compound’s simpler structure likely enhances aqueous solubility compared to the comparator, which has bulky aromatic substituents increasing lipophilicity .

- Acidity (pKa) : Electron-withdrawing groups (e.g., benzoyl) in the comparator may lower the sulfonamide’s pKa, enhancing acidity relative to the target compound’s electron-donating methyl and methoxy groups.

- Synthetic Accessibility : The target compound can be synthesized via direct sulfonylation of 4,5-dimethoxy-2-methylbenzene, whereas the comparator requires multi-step reactions, including Friedel-Crafts acylation and sulfonamide coupling .

Research Findings and Implications

Substituent Effects : Bulky substituents (e.g., benzoyl) reduce solubility but may improve target specificity in drug design.

Synthetic Routes : Simplified synthetic pathways for the target compound enhance scalability for pharmaceutical applications.

Computational Modeling : Tools like SHELX can resolve structural differences, aiding in property prediction and optimization.

准备方法

General Synthetic Strategy

The preparation of sulfonamide derivatives such as 4,5-Dimethoxy-2-methylbenzene-1-sulfonamide typically involves the sulfonylation of aniline derivatives or related aromatic amines with sulfonating agents. The key reaction is the nucleophilic substitution of an amine group by a sulfonyl chloride or other sulfonating agents under controlled conditions.

Sulfonylation Reaction Conditions and Catalysts

A widely adopted method involves reacting the corresponding aniline (or amine) with a sulfonyl chloride or sulfonating agent in the presence of a catalyst and suitable solvent at elevated temperatures.

- Catalysts and Additives : N,N-Dimethylformamide (DMF) is frequently used as a catalyst or reaction promoter, often in catalytic amounts relative to the amine (0.001 to 0.05 molar equivalents) to enhance reaction efficiency.

- Solvents : Preferred solvents include toluene, xylene, and diethylbenzene, with toluene being particularly favored due to its ability to maintain reaction homogeneity and facilitate heat transfer.

- Temperature and Time : The reaction is typically conducted at elevated temperatures ranging from 110°C to 160°C, with an optimal range of 125°C to 150°C. Reaction times vary from 3 to 12 hours, commonly around 4 to 7 hours for optimal yields.

Detailed Procedure for Sulfonamide Formation

The sulfonamide preparation involves the following steps:

- Charge Reactor : The aniline derivative (e.g., 4,5-dimethoxy-2-methylaniline) is dissolved in a suitable solvent such as toluene.

- Addition of Sulfonating Agent : A sulfonyl chloride reagent (e.g., methylsulfonyl chloride, where R1 = methyl and Z = chloro) is added in a molar ratio of approximately 1.5 to 4 equivalents relative to the aniline.

- Catalyst Addition : DMF is introduced in catalytic amounts.

- Heating and Stirring : The mixture is heated to the target temperature (125°C to 150°C) and stirred for 3 to 7 hours under an inert atmosphere or vacuum to avoid oxidation and moisture interference.

- Workup : Upon completion, the reaction mixture is cooled, and the product is isolated by phase separation, filtration, and recrystallization from appropriate solvents.

Example Data Table: Reaction Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Aniline to Sulfonating Agent Ratio | 1:1.5 to 1:4 molar equivalents | Higher ratios favor complete conversion |

| Catalyst (DMF) Amount | 0.001 to 0.05 molar equivalents | Catalytic amounts improve yield |

| Solvent | Toluene, Xylene, Diethylbenzene | Toluene preferred for scale-up |

| Reaction Temperature | 110°C to 160°C | Optimal 125°C to 150°C |

| Reaction Time | 3 to 12 hours | Typical 4 to 7 hours |

| Yield | 70% to 90% (typical range) | Depends on purity and workup |

Alternative Preparation Approaches

- Sulfonylation in Aqueous Media : Some sulfonamides have been synthesized by reacting amines with sulfonyl chlorides in aqueous sodium acetate solutions at 80–85°C, yielding solid sulfonamide products after filtration and recrystallization. This method is effective for various sulfonamide derivatives but may require optimization for this compound.

- Extended Reaction Times with p-Toluenesulfonyl Chloride : In related compounds, prolonged reflux (up to 5 days) in acetone with p-toluenesulfonyl chloride and sodium bicarbonate has been used to achieve sulfonamide formation, though this is less common for the target compound and may be less efficient.

Mechanistic Insights and Research Findings

- The sulfonylation proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, facilitated by the polar aprotic solvent and catalytic DMF, which stabilizes intermediates and enhances electrophilicity of the sulfonyl chloride.

- Reaction under vacuum or inert atmosphere prevents side reactions such as oxidation or hydrolysis.

- The use of excess sulfonyl chloride ensures complete conversion of the amine, minimizing unreacted starting material.

Summary Table of Key Preparation Methods

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dimethoxy-2-methylbenzene-1-sulfonamide, and how can purity be validated?

- Methodology : Begin with sulfonylation of 4,5-dimethoxy-2-methylbenzene using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures. Validate purity using -NMR (to confirm substitution patterns) and HPLC-MS (to detect impurities <0.5%). Differential Scanning Calorimetry (DSC) can assess crystallinity .

Q. How can the compound’s solubility and stability be systematically characterized for experimental design?

- Methodology : Perform solubility profiling in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy at 25°C and 37°C. For stability, conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC. Use Arrhenius plots to predict shelf-life. Hydrogen bonding networks (via IR spectroscopy) may explain stability variations in crystalline vs. amorphous forms .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology : Combine - and -NMR to resolve methoxy, methyl, and sulfonamide groups. X-ray crystallography (using SHELXL for refinement) provides absolute configuration. Compare experimental IR spectra (e.g., S=O stretching at ~1350 cm) with computational models (DFT/B3LYP) to validate functional groups .

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding motifs influence the compound’s physicochemical properties?

- Methodology : Solve the crystal structure using single-crystal XRD (Mo-Kα radiation). Analyze hydrogen-bonding patterns with graph set notation (e.g., motifs for sulfonamide dimers). Correlate packing density (from PLATON) with thermal stability (TGA/DSC data). SHELXL refinement parameters (R-factor <5%) ensure reliability .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology : Conduct meta-analysis of existing data (e.g., antimicrobial IC values) to identify outliers. Re-evaluate assays under standardized conditions (e.g., broth microdilution for MICs). Use SAR studies to isolate electronic effects (Hammett σ values) of methoxy/methyl groups on bioactivity. Validate via molecular docking (e.g., AutoDock Vina) against target enzymes .

Q. How can regioselective functionalization of the benzene ring be achieved for derivative synthesis?

- Methodology : Employ directing groups (e.g., sulfonamide as a meta-director) in electrophilic substitution. Optimize Friedel-Crafts alkylation or nitration conditions using HNO/HSO. Monitor regiochemistry via NOESY NMR or X-ray analysis. Computational modeling (Gaussian 09) predicts reaction pathways and transition states .

Q. What role do sulfonamide tautomers play in reactivity, and how can they be characterized?

- Methodology : Use variable-temperature NMR (VT-NMR) to detect tautomeric equilibria (e.g., sulfonamide ↔ iminosultam). Compare -NMR chemical shifts with DFT calculations. Kinetic studies (UV-Vis stopped-flow) quantify tautomerization rates under varying pH .

Q. How can degradation pathways be elucidated to inform storage and handling protocols?

- Methodology : Subject the compound to oxidative (HO), photolytic (UV light), and hydrolytic stress. Identify degradation products via LC-QTOF-MS. Use QSAR models to predict toxicity of byproducts. Establish storage guidelines (e.g., inert atmosphere, -20°C) based on Arrhenius-derived degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。